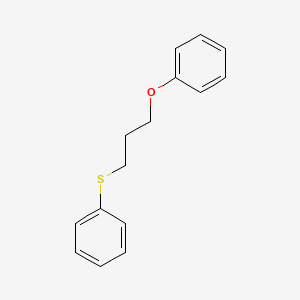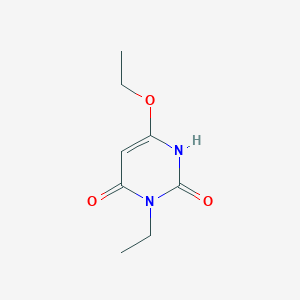![molecular formula C14H21ClS B14600510 Benzene, [(1-chlorooctyl)thio]- CAS No. 59456-92-7](/img/structure/B14600510.png)
Benzene, [(1-chlorooctyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(1-chlorooctyl)thio]- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a thioether group, which is further substituted with a 1-chlorooctyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-chlorooctyl)thio]- typically involves the reaction of benzene with 1-chlorooctanethiol. The reaction is carried out under conditions that facilitate the formation of the thioether linkage. A common method involves the use of a base, such as sodium hydroxide, to deprotonate the thiol group, followed by nucleophilic substitution on the benzene ring.
Industrial Production Methods
Industrial production of Benzene, [(1-chlorooctyl)thio]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(1-chlorooctyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorooctyl chain can be reduced to an octyl chain using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Octyl-substituted benzene derivatives.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [(1-chlorooctyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [(1-chlorooctyl)thio]- involves its interaction with various molecular targets. The thioether group can participate in nucleophilic and electrophilic reactions, while the benzene ring can undergo aromatic substitution reactions. These interactions can affect biological pathways and molecular functions, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, [(1-chlorobutyl)thio]-
- Benzene, [(1-chlorohexyl)thio]-
- Benzene, [(1-chlorodecyl)thio]-
Uniqueness
Benzene, [(1-chlorooctyl)thio]- is unique due to the length of its chlorooctyl chain, which can influence its chemical reactivity and interactions. The specific chain length can affect the compound’s solubility, stability, and overall behavior in chemical and biological systems.
Eigenschaften
CAS-Nummer |
59456-92-7 |
|---|---|
Molekularformel |
C14H21ClS |
Molekulargewicht |
256.8 g/mol |
IUPAC-Name |
1-chlorooctylsulfanylbenzene |
InChI |
InChI=1S/C14H21ClS/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3 |
InChI-Schlüssel |
YEILPKPSRMRQFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(SC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)


![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)





![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)


